molecular formula C12H13NO B1146691 rac-trans-1-Deshydroxy Rasagiline CAS No. 1276516-73-4

rac-trans-1-Deshydroxy Rasagiline

Cat. No.: B1146691
CAS No.: 1276516-73-4
M. Wt: 187.242
InChI Key: NMAOXAKDLRBCFC-VXGBXAGGSA-N
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Description

rac-trans-1-Deshydroxy Rasagiline is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. Its unique structure, featuring an indene backbone and a prop-2-ynylamino group, makes it an interesting subject for scientific research.

Mechanism of Action

Target of Action

The primary target of Rac-trans-1-Deshydroxy Rasagiline is monoamine oxidase B (MAO-B) . MAO-B is an enzyme that plays a crucial role in the metabolic degradation of dopamine in the central nervous system .

Mode of Action

This compound acts as an irreversible inhibitor of MAO-B . It binds to the enzyme and inhibits its activity, leading to an increase in extracellular levels of dopamine in the striatum . This inhibition is believed to be the primary mechanism underlying the compound’s pharmacological effects .

Biochemical Pathways

By inhibiting MAO-B, this compound affects the dopaminergic pathway . This pathway is responsible for the production, release, and degradation of dopamine, a neurotransmitter that plays a critical role in motor control and reward. By increasing dopamine levels, the compound can help alleviate symptoms associated with conditions like Parkinson’s disease .

Pharmacokinetics

This compound undergoes extensive hepatic metabolism , primarily by cytochrome P450 type 1A2 (CYP1A2) . The compound’s bioavailability is influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). For instance, a study on the pharmacokinetics of a rasagiline transdermal patch showed that it significantly improved the absorption of rasagiline, with more balanced peak concentrations compared to the oral tablet .

Result of Action

The inhibition of MAO-B and the subsequent increase in dopamine levels can lead to improved motor function in patients with Parkinson’s disease . This is because dopamine is crucial for the smooth and coordinated functioning of the body’s muscles and movement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-trans-1-Deshydroxy Rasagiline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indene and propargylamine.

    Reaction Conditions: The key steps involve the formation of the indene backbone, followed by the introduction of the prop-2-ynylamino group. This can be achieved through a series of reactions, including

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

rac-trans-1-Deshydroxy Rasagiline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound, altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce fully hydrogenated derivatives.

Scientific Research Applications

rac-trans-1-Deshydroxy Rasagiline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    rac-trans-1-Deshydroxy Rasagiline: shares similarities with other indene derivatives and prop-2-ynylamino compounds.

    Indene Derivatives: Compounds with similar indene backbones, such as indan-1-ol and indene-2-carboxylic acid.

    Prop-2-ynylamino Compounds: Molecules containing the prop-2-ynylamino group, such as propargylamine derivatives.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-7-13-11-8-12(14)10-6-4-3-5-9(10)11/h1,3-6,11-14H,7-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAOXAKDLRBCFC-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC1CC(C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN[C@@H]1C[C@H](C2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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